N-((5-benzoylthiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide N-((5-benzoylthiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797078-66-0
VCID: VC4415105
InChI: InChI=1S/C19H14F3NO3S2/c20-19(21,22)14-6-9-16(10-7-14)28(25,26)23-12-15-8-11-17(27-15)18(24)13-4-2-1-3-5-13/h1-11,23H,12H2
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H14F3NO3S2
Molecular Weight: 425.44

N-((5-benzoylthiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 1797078-66-0

Cat. No.: VC4415105

Molecular Formula: C19H14F3NO3S2

Molecular Weight: 425.44

* For research use only. Not for human or veterinary use.

N-((5-benzoylthiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide - 1797078-66-0

Specification

CAS No. 1797078-66-0
Molecular Formula C19H14F3NO3S2
Molecular Weight 425.44
IUPAC Name N-[(5-benzoylthiophen-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C19H14F3NO3S2/c20-19(21,22)14-6-9-16(10-7-14)28(25,26)23-12-15-8-11-17(27-15)18(24)13-4-2-1-3-5-13/h1-11,23H,12H2
Standard InChI Key FZICSIYYGRAOKK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its bifunctional architecture:

  • Benzoylthiophene moiety: A thiophene ring (five-membered aromatic sulfur heterocycle) substituted with a benzoyl group at the 5-position.

  • Sulfonamide linker: A methyl group bridges the thiophene nitrogen to the sulfonamide functional group.

  • 4-(Trifluoromethyl)benzenesulfonamide: A benzene ring with a sulfonamide group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position.

Molecular Formula: C₁₉H₁₄F₃N₁O₃S₂
Molecular Weight: 443.45 g/mol (calculated from atomic masses).

Synthesis and Production

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Preparation of 5-benzoylthiophene-2-methanamine:

    • Thiophene is functionalized via Friedel-Crafts acylation to introduce the benzoyl group, followed by bromination and amination .

  • Sulfonamide formation:

    • Reaction of 5-benzoylthiophene-2-methanamine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

Key Reaction:

5-Benzoylthiophene-2-methanamine+4-(Trifluoromethyl)benzenesulfonyl chlorideBaseTarget Compound+HCl\text{5-Benzoylthiophene-2-methanamine} + \text{4-(Trifluoromethyl)benzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Industrial Considerations

Large-scale production may employ continuous flow chemistry to optimize yield and reduce waste. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical for minimizing side reactions .

Physicochemical Properties

PropertyValue/DescriptionReference
SolubilityLow in water; soluble in DMSO, DMF
Lipophilicity (LogP)~3.5 (estimated via computational tools)
Melting PointNot reported; analogs range 150–200°C
StabilityStable under inert conditions; hydrolyzes in strong acids/bases

The trifluoromethyl group enhances lipid solubility, while the sulfonamide contributes to polar interactions .

Biological Activity and Applications

Enzyme Inhibition

  • Tyrosinase Inhibition: Structural analogs demonstrate activity against tyrosinase, a target in hyperpigmentation disorders .

  • Anticancer Activity: Sulfonamides with aryl groups induce apoptosis in cancer cell lines via caspase-3 activation .

Table 1: Comparative Biological Activities of Sulfonamide Analogs

CompoundActivity (IC₅₀)TargetReference
2-(Trifluoromethyl)benzenesulfonamide12 µM (Tyrosinase)Melanoma cells
N-(2-Aminoethyl)-4-CF₃-benzenesulfonamideCatalytic transfer hydrogenationNAD⁺/NADH cycling

Mechanistic Insights

The compound’s bioactivity likely stems from:

  • Sulfonamide group: Coordinates with metalloenzymes (e.g., carbonic anhydrase) via the sulfonyl oxygen atoms .

  • Benzoylthiophene: Engages in π-π stacking with aromatic residues in enzyme active sites .

  • Trifluoromethyl group: Provides electron-withdrawing effects and hydrophobic interactions, enhancing binding affinity .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity Comparison
2,4,6-Trimethyl-N-(4-CF₃-benzyl)-benzenesulfonamide Methyl groups on benzene ringLower solubility, similar enzyme inhibition
N-(2-Aminoethyl)-4-CF₃-benzenesulfonamide Ethylamine substituentCatalytic applications

The target compound’s benzoylthiophene moiety may offer superior target specificity compared to simpler aryl sulfonamides .

Future Perspectives

  • Drug Development: Explore antimicrobial and anticancer efficacy in in vivo models.

  • Catalysis: Investigate use in asymmetric synthesis, leveraging the chiral sulfonamide center .

  • Structural Optimization: Modify the benzoyl group to enhance bioavailability or reduce toxicity.

Challenges: Limited solubility and potential metabolic instability require formulation advancements (e.g., prodrug strategies).

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